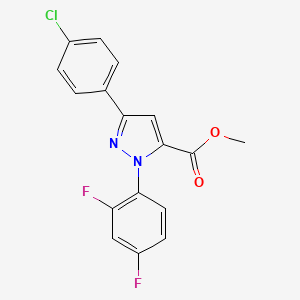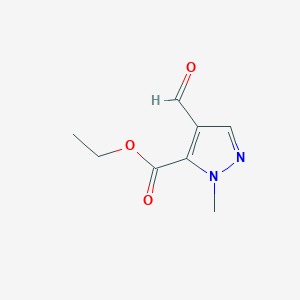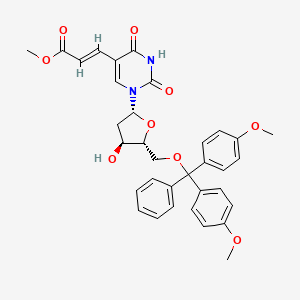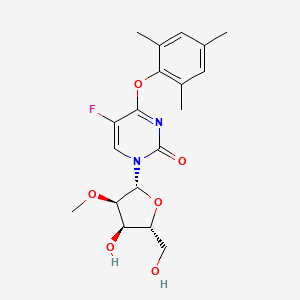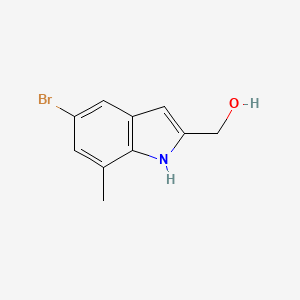
(5-ブロモ-7-メチル-1H-インドール-2-イル)メタノール
概要
説明
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine atom at the 5th position, a methyl group at the 7th position, and a hydroxymethyl group at the 2nd position of the indole ring. It is a white crystalline solid that is used in various scientific research applications due to its unique chemical properties .
科学的研究の応用
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: In the study of indole-based signaling pathways and their role in cellular processes.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
Target of Action
It is known that indole derivatives, such as (5-bromo-7-methyl-1h-indol-2-yl)methanol, play a significant role in cell biology . They bind with high affinity to multiple receptors, which makes them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties . They are used in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (5-Bromo-7-methyl-1H-indol-2-yl)methanol may affect a wide range of biochemical pathways.
Result of Action
It is known that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
生化学分析
Biochemical Properties
(5-Bromo-7-methyl-1H-indol-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. Additionally, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol on different cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can alter the expression of genes involved in various cellular functions, thereby impacting overall cell behavior .
Molecular Mechanism
The molecular mechanism of action of (5-Bromo-7-methyl-1H-indol-2-yl)methanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that (5-Bromo-7-methyl-1H-indol-2-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of (5-Bromo-7-methyl-1H-indol-2-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At high doses, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, (5-Bromo-7-methyl-1H-indol-2-yl)methanol can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of (5-Bromo-7-methyl-1H-indol-2-yl)methanol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation. For example, (5-Bromo-7-methyl-1H-indol-2-yl)methanol may be transported into cells via active transport mechanisms, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of (5-Bromo-7-methyl-1H-indol-2-yl)methanol is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a crucial role in directing (5-Bromo-7-methyl-1H-indol-2-yl)methanol to its appropriate subcellular locations. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-7-methyl-1H-indol-2-yl)methanol typically involves the bromination of 7-methylindole followed by a formylation reaction to introduce the hydroxymethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation is often carried out using formaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
化学反応の分析
Types of Reactions
(5-Bromo-7-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding indole derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: (5-Bromo-7-methyl-1H-indol-2-yl)carboxylic acid.
Reduction: 5-Bromo-7-methylindole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
5-Bromoindole: Lacks the methyl and hydroxymethyl groups, making it less versatile in chemical reactions.
7-Methylindole: Lacks the bromine and hydroxymethyl groups, limiting its reactivity.
(5-Bromo-1H-indol-2-yl)methanol: Similar structure but lacks the methyl group at the 7th position.
Uniqueness
(5-Bromo-7-methyl-1H-indol-2-yl)methanol is unique due to the presence of both bromine and hydroxymethyl groups, which provide multiple sites for chemical modification.
特性
IUPAC Name |
(5-bromo-7-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOLNDHAWVEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


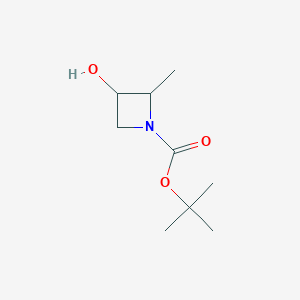
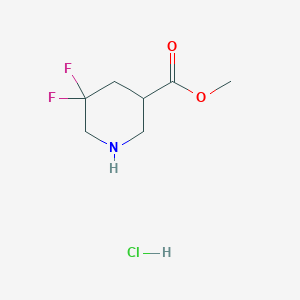
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)


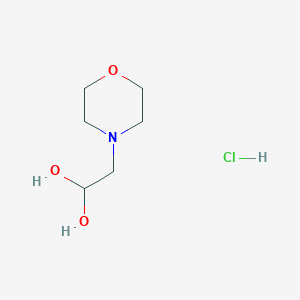

![4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1447136.png)
